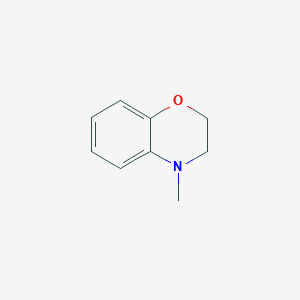

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-

Description

BenchChem offers high-quality 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-6-7-11-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQBOOMJGYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395970 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77901-22-5 | |

| Record name | 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-: Synthesis, Characterization, and Applications

Executive Summary: The 1,4-benzoxazine scaffold is a privileged heterocyclic system of significant interest in both medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities and serve as high-performance thermoset polymer precursors. This guide focuses specifically on the N-alkylated derivative, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, providing a comprehensive overview for researchers and drug development professionals. We will delve into its core chemical structure, physicochemical properties, robust synthetic methodologies with mechanistic insights, and state-of-the-art characterization techniques. Furthermore, this document explores the current and potential applications of this molecular framework, grounding all technical claims in authoritative scientific literature.

The 1,4-Benzoxazine Scaffold: A Structural Overview

The benzoxazine family consists of bicyclic heterocyclic compounds where a benzene ring is fused to an oxazine ring.[1] The specific numbering and arrangement of the heteroatoms (nitrogen and oxygen) define the isomer. This guide is concerned with the 1,4-benzoxazine system, where the oxygen and nitrogen atoms are in positions 1 and 4, respectively.

The target molecule, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine , possesses two key structural modifications to the parent benzoxazine core:

-

Dihydro-: The oxazine ring is saturated, lacking double bonds. This imparts conformational flexibility compared to its aromatic counterparts.

-

4-methyl-: A methyl group is attached to the nitrogen atom at position 4. This N-alkylation is critical as it removes the secondary amine proton, significantly altering the molecule's polarity, hydrogen bonding capability, and metabolic stability, which are crucial considerations in drug design.

These features make it an important building block for more complex molecules.[2]

Physicochemical and Computed Properties

A clear understanding of a molecule's physical and chemical properties is fundamental for its application in research and development. The data below is for the parent N-methylated structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| CAS Number | 32329-20-7 | [3] |

| InChI Key | YRLORWPBJZEGBX-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CN1Cc2ccccc2O1 | PubChem |

| XLogP3 (Computed) | 1.7 | [5] |

| Form | Solid | [4] |

Note: The CAS number 32329-20-7 is listed for "3-Methyl-3,4-dihydro-2H-1,4-benzoxazine" by some vendors, but the structure provided corresponds to the 4-methyl (N-methyl) isomer, which is the subject of this guide.

Synthesis and Mechanistic Insights

The synthesis of N-alkylated 3,4-dihydro-2H-1,4-benzoxazines can be approached through several routes. An efficient and reliable two-step sequence starting from commercially available materials is often preferred for its high yields and scalability.[2]

Primary Synthetic Pathway: From Benzoxazole

This robust method involves the reductive cleavage of a benzoxazole precursor followed by a ring-closing cyclization.

-

Step 1: Reductive N-Alkylation. The synthesis begins with 2-methylbenzoxazole. This precursor is subjected to reduction, typically using a strong hydride reducing agent like sodium borohydride (NaBH₄). The key to forming the N-methylated product is the presence of a catalyst, such as acetic acid, which facilitates the reductive process that opens the oxazole ring to yield N-methyl-2-aminophenol. This step is highly efficient and often produces the intermediate in quantitative yield.[2]

-

Step 2: Intramolecular Cyclization. The N-methyl-2-aminophenol intermediate is then reacted with a two-carbon electrophile, such as 1,2-dibromoethane, to form the six-membered oxazine ring. This reaction is an intramolecular Williamson ether synthesis followed by an N-alkylation, effectively a double substitution. It is typically performed in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, activating it as a nucleophile. The use of a phase-transfer catalyst (e.g., Aliquat 336) can be beneficial in biphasic systems to improve reaction rates and yields.[2]

Causality and Experimental Rationale: This pathway is advantageous because it avoids the direct N-alkylation of 2-aminophenol, which can be challenging to perform selectively without protecting groups, often leading to mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products. By starting with the benzoxazole, the N-methyl group is installed cleanly during the reductive ring-opening, providing the required intermediate with high purity for the subsequent cyclization step.[2]

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established literature for the synthesis of N-alkylated 1,4-benzoxazines.[2]

Part A: Synthesis of N-methyl-2-aminophenol (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzoxazole (1 equivalent) and tetrahydrofuran (THF) as the solvent.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄, ~2-3 equivalents) portion-wise to control the initial exothermic reaction.

-

Catalysis: Once the addition of NaBH₄ is complete, add glacial acetic acid (catalytic amount, ~0.1 equivalents) dropwise to the stirred suspension. Caution: Slow addition is crucial to manage foaming and vigorous reaction.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Ethyl Acetate/Hexane).

-

Workup: Once the reaction is complete, carefully quench by pouring the mixture into a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to yield N-methyl-2-aminophenol, which is often pure enough to be used directly in the next step.

Part B: Synthesis of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine (Final Product)

-

Setup: In a 500 mL round-bottom flask fitted with a reflux condenser, combine N-methyl-2-aminophenol (1 equivalent) from Part A, acetone (as solvent), and 1,2-dibromoethane (~1.8 equivalents).

-

Base Addition: To this solution, add a solution of potassium carbonate (K₂CO₃, ~1.8-2.0 equivalents) dissolved in water.

-

Reaction: Heat the resulting biphasic mixture to reflux and maintain vigorous stirring for 48-72 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, remove the acetone under reduced pressure. Pour the remaining aqueous residue into water and extract with ethyl acetate (4x).

-

Purification: Combine the organic layers, wash with brine, and dry over MgSO₄. After filtration and solvent evaporation, the crude product is obtained. Purify the residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach provides unambiguous structural evidence.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure.

-

¹H NMR: The spectrum should display distinct signals corresponding to each unique proton environment. Key expected signals include:

-

A multiplet in the aromatic region (~6.7-7.0 ppm) for the four protons on the benzene ring.

-

Two distinct signals for the diastereotopic methylene protons of the oxazine ring (-O-CH₂ -CH₂ -N-). These typically appear as triplets or more complex multiplets between ~3.3 and 4.3 ppm.

-

A sharp singlet at ~2.9-3.0 ppm, integrating to three protons, which is characteristic of the N-methyl (N-CH₃) group.

-

-

¹³C NMR: The spectrum will confirm the carbon skeleton. One would expect to see 9 distinct signals: 6 for the aromatic carbons and 3 for the aliphatic carbons (two methylene and one methyl carbon).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The spectrum for the target molecule should show:

-

The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirming the tertiary nature of the amine.

-

The absence of a broad O-H stretch from the 2-aminophenol starting material.

-

Characteristic C-H stretching bands (aromatic and aliphatic) around 2850-3100 cm⁻¹.

-

Strong C-O (ether) and C-N stretching vibrations in the fingerprint region (~1050-1250 cm⁻¹).

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. For 3,4-dihydro-4-methyl-2H-1,4-benzoxazine (C₉H₁₁NO), the mass spectrum should exhibit a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (149.19).

Applications and Future Perspectives

The 3,4-dihydro-2H-1,4-benzoxazine core and its derivatives are versatile scaffolds with growing importance in multiple scientific fields.

A. Medicinal Chemistry and Drug Development

The 1,4-benzoxazine nucleus is a key component in numerous pharmacologically active molecules.[1] Derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8] For example, the fluoroquinolone antibiotic Levofloxacin contains a modified and fused 1,4-benzoxazine ring system, highlighting the scaffold's value in developing potent therapeutic agents.[8] The introduction of the N-methyl group, as in the title compound, can be a strategic decision in drug design to:

-

Enhance Metabolic Stability: Blocking the N-H position can prevent phase II conjugation reactions, prolonging the drug's half-life.

-

Modulate Lipophilicity: The methyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Fine-Tune Target Binding: The steric and electronic properties of the N-methyl group can influence how the molecule interacts with its biological target.

B. Materials Science: Polybenzoxazine Precursors

Dihydrobenzoxazines are widely used as monomers for the synthesis of polybenzoxazines, a class of high-performance phenolic thermosetting resins.[9][10] These polymers are formed through a catalyst-free, thermal ring-opening polymerization of the oxazine ring, which proceeds without the release of volatile byproducts.[10] The resulting cross-linked polymers exhibit a desirable combination of properties:

-

Excellent thermal stability and high glass transition temperatures.[11]

-

Low water absorption and good dimensional stability.

-

High char yield, leading to inherent flame retardancy.

-

Molecular design flexibility, allowing properties to be tuned by changing the substituents on the phenol or amine precursors.[9]

The N-methylated benzoxazine discussed here can act as such a monomer, contributing to the formation of a polymer network with specific thermal and mechanical characteristics.

Conclusion

2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl- is a structurally important heterocyclic compound with clear relevance to both pharmaceutical and materials sciences. Its synthesis is achievable through robust and scalable chemical routes, and its structure can be unequivocally confirmed using standard spectroscopic methods. The unique combination of a saturated oxazine ring and an N-methyl group provides a valuable building block for designing advanced drug candidates and high-performance polymers. Continued exploration of this and related scaffolds is poised to yield further innovations in these critical fields.

References

-

Hender, M. V., et al. (2016). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. Journal of Chemical Education. [Link]

-

Wattanathana, W., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. [Link]

-

PubChem. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Chemical structure of the dihydro-benzoxazine dimers studied in this work. [Link]

-

Sharaf El-Din, M. K., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. [Link]

-

ResearchGate. (n.d.). Several structural isomers of dihydrobenzoxazines. [Link]

-

Pharmaffiliates. (n.d.). 8-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][6][12]oxazine. [Link]

-

ResearchGate. (n.d.). Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines. [Link]

-

ResearchGate. (n.d.). Synthesis and biological activity of some new 3,4-dihydro-2H-1,3-benzoxazines under microwave irradiation in solvent-free conditions. [Link]

-

Axsyn. (n.d.). 2H-1,4-Benzoxazine-2-carboxylicacid, 3,4-dihydro-7-methyl-, ethyl ester. [Link]

-

PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]

-

Arslan, M., & Kiskan, B. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Polymer Testing. [Link]

- Google Patents. (n.d.). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

-

Kotha, S., Bindra, V., & Kuki, A. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Semantic Scholar. [Link]

-

El-Hamouly, W. S., & El-Khamry, A. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds. [Link]

-

SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. [Link]

-

ResearchGate. (n.d.). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. National Center for Biotechnology Information. [Link]

-

Lin, Y.-S., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. National Institutes of Health (NIH). [Link]

-

Dogan, Y. E., et al. (2019). Synthesis and characterization of bio-based benzoxazines derived from thymol. SciSpace. [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

-

SpectraBase. (n.d.). 3,4-DIHYDRO-2-METHYL-7-NITRO-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID. [Link]

-

Lin, Y.-S., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega. [Link]

-

Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | C10H11NO3 | CID 16244461 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine and its N-Methylated Derivative

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of the parent compound, 3,4-dihydro-2H-1,4-benzoxazine (CAS No. 5735-53-5) , and delineates a robust protocol for the synthesis of its key derivative, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine . While a specific CAS number for the N-methylated derivative is not indexed in major chemical databases, its synthesis from the parent amine is a routine and critical transformation for modifying its pharmacological and chemical properties. This document serves as a practical resource, detailing the compound's physicochemical properties, synthesis methodologies with mechanistic insights, analytical characterization, and safety protocols, grounded in established scientific literature.

The 1,4-Benzoxazine Core: A Versatile Scaffold

The 1,4-benzoxazine ring system is a cornerstone in the development of therapeutic agents due to its presence in numerous bioactive molecules.[1] These compounds are recognized for a broad spectrum of pharmacological effects, including but not limited to neuroprotective, antimicrobial, and anti-inflammatory activities.[1][3] The strategic importance of this scaffold lies in its rigid, bicyclic structure which allows for precise three-dimensional orientation of functional groups, making it an ideal template for receptor binding.

The parent compound, 3,4-dihydro-2H-1,4-benzoxazine, features a secondary amine at the N-4 position. This site is a primary target for chemical modification. N-alkylation, such as the introduction of a methyl group to form 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, is a fundamental strategy in drug discovery. This modification can profoundly influence a molecule's properties, including:

-

Lipophilicity: Affecting cell membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking N-dealkylation, a common metabolic pathway.

-

Receptor Affinity: Altering the steric and electronic profile to fine-tune binding interactions.

This guide focuses on providing the foundational knowledge of the parent scaffold (CAS 5735-53-5) as a gateway to producing its functionally critical N-methyl analog.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for experimental reproducibility. The definitive identifier for the parent scaffold is its CAS number.

Table 1: Physicochemical Data for 3,4-dihydro-2H-1,4-benzoxazine

| Property | Value | Source |

| CAS Number | 5735-53-5 | [4][5] |

| Molecular Formula | C₈H₉NO | [5][6] |

| Molecular Weight | 135.17 g/mol | [4][5] |

| Appearance | Colorless to Yellow to Orange clear liquid | [4] |

| IUPAC Name | 3,4-dihydro-2H-1,4-benzoxazine | [6] |

| Synonyms | Benzomorpholine | [4][5] |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [5] |

Synthesis and Mechanistic Rationale

The synthesis of N-alkylated 1,4-benzoxazines typically involves a two-stage approach: formation of the parent benzoxazine ring, followed by N-alkylation.

Stage 1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

Several methods exist for constructing the 1,4-benzoxazine ring.[7][8] A common and reliable method involves the cyclization of 2-aminophenol with a two-carbon electrophile, such as 1,2-dibromoethane.

Protocol 3.1: Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Reagent Addition: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3,4-dihydro-2H-1,4-benzoxazine.

Causality Explanation: The base (K₂CO₃) is crucial for deprotonating both the phenolic hydroxyl and the amino groups of 2-aminophenol. This generates two nucleophilic sites. The reaction proceeds via a tandem Sₙ2 mechanism, where one nucleophile displaces a bromide, followed by an intramolecular cyclization where the second nucleophile displaces the remaining bromide. Using a slight excess of 1,2-dibromoethane ensures complete consumption of the 2-aminophenol.

Stage 2: Synthesis of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine

The N-alkylation of the parent benzoxazine is a straightforward nucleophilic substitution.

Protocol 3.2: N-Methylation via Reductive Amination (Alternative)

An alternative, efficient route to N-methylated o-aminophenol derivatives, which can then be cyclized, involves the reduction of commercially available benzoxazoles.[9]

-

Precursor Formation: Reduce 2-methylbenzoxazole with a reducing agent like sodium borohydride in the presence of a catalytic amount of acetic acid to yield N-methyl-2-aminophenol quantitatively.[9]

-

Ring Closure: React the resulting N-methyl-2-aminophenol with 1,2-dibromoethane under phase transfer conditions (e.g., using Aliquat 336) to form the desired 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.[9]

Causality Explanation: Direct N-alkylation of 3,4-dihydro-2H-1,4-benzoxazine can sometimes be inefficient.[9] The alternative route via reduction of a benzoxazole derivative provides the mono-N-alkylated aminophenol cleanly, which is then poised for efficient ring closure.[9] Phase transfer catalysis is employed to facilitate the reaction between the aqueous-soluble phenoxide/amine and the organic-soluble dibromoethane.

Diagram 1: General Synthesis Workflow

Caption: High-level workflow for the two-stage synthesis.

Analytical and Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. While specific data for the N-methyl derivative is not published, the expected spectral features can be extrapolated from known benzoxazine compounds.[10]

Table 2: Expected Spectroscopic Data

| Technique | Parent Scaffold (C₈H₉NO) | N-Methyl Derivative (C₉H₁₁NO) | Rationale for Changes |

| ¹H NMR | N-H proton: Broad singlet (~3.5-4.5 ppm). -CH₂-CH₂- protons: Multiplets (~3.3 ppm for N-CH₂ and ~4.2 ppm for O-CH₂). Aromatic protons: Multiplets (~6.6-6.9 ppm). | N-CH₃ protons: Sharp singlet (~2.9-3.1 ppm). Disappearance of the N-H proton signal. Shifts in adjacent -CH₂- protons. | The addition of the N-methyl group introduces a new singlet and removes the exchangeable N-H proton. The electron-donating nature of the methyl group may cause slight upfield shifts in adjacent protons. |

| ¹³C NMR | -CH₂-CH₂- carbons: Peaks around 45 ppm (N-C) and 65 ppm (O-C). | N-CH₃ carbon: New peak around 35-40 ppm. | A distinct new signal appears for the methyl carbon. |

| IR (Infrared) | N-H stretch: Characteristic sharp peak ~3350-3400 cm⁻¹. C-O-C stretch: Strong peak ~1230 cm⁻¹. | Absence of N-H stretch. | The most telling change is the disappearance of the N-H stretching vibration, providing clear evidence of successful N-substitution. |

| Mass Spec (MS) | [M]⁺: m/z = 135.17 | [M]⁺: m/z = 149.19 | The molecular ion peak will increase by 14 mass units, corresponding to the addition of a CH₂ group (effectively a methyl group replacing a hydrogen). |

Diagram 2: Analytical Validation Workflow

Caption: Standard workflow for structural confirmation.

Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

3,4-dihydro-2H-1,4-benzoxazine (Parent Compound):

-

Reagents:

-

2-Aminophenol: Toxic and an irritant.

-

1,2-Dibromoethane: A suspected carcinogen and toxicant.

-

Sodium Hydride: Highly flammable and water-reactive.

-

Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator.

-

Always consult the specific Safety Data Sheet (SDS) for each chemical before use.

Conclusion

While 3,4-dihydro-4-methyl-2H-1,4-benzoxazine is not cataloged with a unique CAS number, it represents a synthetically accessible and highly valuable derivative of the 1,4-benzoxazine scaffold. This guide provides the necessary technical foundation for its preparation and characterization, starting from the well-documented parent compound, 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5). By understanding the mechanistic basis of the synthesis and the expected analytical signatures, researchers can confidently produce and validate this compound for applications in drug discovery and materials science.

References

-

Liu, X. et al. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(19), 6969-6974. Available at: [Link]

-

Shvekhgeimer, M. K. A. et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1399. Available at: [Link]

-

Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-14). Elsevier. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4337747, 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. Available at: [Link]

-

Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Arkivoc, 2021(part v), 211-255. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2776404, 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 585096, 3,4-Dihydro-2H-1,4-benzoxazine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72757, 2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

-

Peruncheralathan, S. et al. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Heterocycles, 38(1), 5-8. Available at: [Link]

-

Hao, L. et al. (2023). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 47(17), 7954-7958. Available at: [Link]

-

Waghmare, P. B., & Dr. Thorat, B. N. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 431-438. Available at: [Link]

-

Guernon, J. M. et al. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 43(32). Available at: [Link]

-

Reddy, L. et al. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. The Journal of Organic Chemistry, 83(12), 6563-6572. Available at: [Link]

-

A. A. (2004). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]

-

Al-Hadedi, A. A. M. et al. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 118. Available at: [Link]

-

Lescoat, G. et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4584-4592. Available at: [Link]

-

Patel, M. B., & Shaikh, F. M. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Chemistry & Biology Interface, 11(1), 1-20. Available at: [Link]

Sources

- 1. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine | 5735-53-5 | TCI AMERICA [tcichemicals.com]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

physical and chemical properties of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine

An In-Depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine and its Core Scaffold

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and materials science.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, underscoring their significance for drug development professionals.[1][3][4]

This guide focuses specifically on 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, a key analog whose N-methylation significantly influences its chemical behavior and potential as a synthetic intermediate. We will provide a comprehensive examination of its physical and chemical properties, detailed synthetic and analytical protocols, and insights into its reactivity. The information is presented to not only list data but to explain the causality behind experimental choices, providing researchers with actionable knowledge for their work.

Section 1: Molecular Structure and Core Properties

The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and fundamental physical properties. The N-methyl group in 3,4-dihydro-4-methyl-2H-1,4-benzoxazine distinguishes it from its parent compound, 3,4-dihydro-2H-1,4-benzoxazine, by converting the secondary amine to a tertiary amine, which impacts its polarity, basicity, and reactivity.

Caption: Chemical Structure of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Physicochemical Data Summary

Specific experimental data for the 4-methyl derivative is not widely published. The table below presents data for the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, as a baseline, along with the calculated properties for the target molecule. The addition of a methyl group is expected to slightly increase the molecular weight and boiling point while decreasing polarity and aqueous solubility.

| Property | Value (3,4-dihydro-4-methyl-2H-1,4-benzoxazine) | Value (Parent Compound: 3,4-dihydro-2H-1,4-benzoxazine) | Source(s) |

| IUPAC Name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine | 3,4-dihydro-2H-1,4-benzoxazine | - |

| Synonyms | N-Methylbenzomorpholine | Benzomorpholine | [5] |

| CAS Number | 3336-35-0 (Predicted) | 5735-53-5 | [5] |

| Molecular Formula | C₉H₁₁NO | C₈H₉NO | [6] |

| Molecular Weight | 149.19 g/mol | 135.16 g/mol | [5][6] |

| Appearance | - | Colorless to Yellow/Orange Liquid | [7] |

| Boiling Point | - | 267 °C (at 760 mmHg); 85 °C (at 0.75 mmHg) | [7] |

| Solubility | - | Sparingly soluble in water (0.26 g/L at 25°C) | [7] |

| Density | - | ~1.16 g/cm³ | |

| Refractive Index | - | ~1.60 | [7] |

| pKa (Predicted) | - | 4.37 ± 0.20 | [7] |

| XLogP3 | - | 1.7 | [5] |

Section 2: Synthesis and Mechanistic Considerations

The most direct and efficient pathway to synthesize 3,4-dihydro-4-methyl-2H-1,4-benzoxazine is through the selective N-alkylation of its readily available parent, 3,4-dihydro-2H-1,4-benzoxazine. This approach offers high yields and straightforward purification.

Expertise in Reagent Selection

The choice of methylating agent and base is critical for reaction success.

-

Methylating Agent: Methyl iodide (CH₃I) is highly effective due to the excellent leaving group ability of iodide. Dimethyl sulfate is a less volatile and often more cost-effective alternative, though it is more toxic.

-

Base: A non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation reaction. Sodium hydride (NaH) is a strong base that irreversibly deprotonates the amine, driving the reaction to completion. A milder alternative, potassium carbonate (K₂CO₃), is often sufficient and presents fewer handling hazards, making it suitable for larger-scale synthesis.

-

Solvent: The solvent must be aprotic to avoid reacting with the base. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices for reactions involving NaH. For K₂CO₃, acetone or acetonitrile are preferred.

Protocol 1: Synthesis via N-Alkylation

This protocol describes a self-validating system where progress can be monitored, and the endpoint is clearly defined, ensuring reproducibility.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3,4-dihydro-2H-1,4-benzoxazine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Deprotonation

-

Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

-

Causality: Adding NaH slowly at a reduced temperature safely manages the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium amide salt.

Step 3: Alkylation

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature.

Step 4: Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-4 hours).

-

Trustworthiness: TLC provides a reliable in-process check, preventing premature or unnecessarily long reaction times.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude product via flash column chromatography on silica gel to yield the pure 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Caption: Experimental workflow for the N-alkylation synthesis.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of a synthesized compound. This is crucial for ensuring the validity of subsequent biological or chemical studies.

Expected Spectroscopic Signatures:

-

¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. The expected signals for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine in CDCl₃ are:

-

~6.7-7.0 ppm (m, 4H): Four protons on the aromatic ring.

-

~4.3 ppm (t, 2H): Methylene protons adjacent to the oxygen atom (-O-CH₂-).

-

~3.3 ppm (t, 2H): Methylene protons adjacent to the nitrogen atom (-N-CH₂-).

-

~2.9 ppm (s, 3H): The characteristic singlet of the N-methyl protons. The downfield shift compared to a typical aliphatic amine is due to the influence of the aromatic ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z = 150.1.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretches for aromatic (~3050 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-O-C and C-N stretching bands in the fingerprint region (~1100-1250 cm⁻¹).

Protocol 2: Analytical Quality Control Workflow

This workflow ensures that a synthesized batch meets the required standards of identity and purity for use in research and development.

Caption: A self-validating workflow for analytical quality control.

Section 4: Chemical Reactivity and Stability

-

Aromatic Ring Reactivity: The benzoxazine ring is electron-rich due to the electron-donating effects of both the ether oxygen and the tertiary amine. This activates the benzene ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Substitution is strongly directed to the positions ortho and para to these activating groups.

-

Stability: The compound is generally stable under standard laboratory conditions. However, like many amines, it can be sensitive to air and light over long periods.

-

Storage and Handling: For long-term stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[7] Based on data from related compounds, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine should be handled with care, as it is likely to be a skin, eye, and respiratory irritant.[5][7][8][9][10] Standard personal protective equipment (gloves, safety glasses, lab coat) should be used.[7]

Section 5: Relevance in Drug Discovery and Development

The 1,4-benzoxazine nucleus is a versatile scaffold for generating libraries of compounds for high-throughput screening. The N-H bond of the parent compound provides a synthetic handle for diversification. The creation of the N-methyl derivative serves several strategic purposes in drug design:

-

Modulation of Physicochemical Properties: Methylation increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Blocking: The N-methyl group can block potential sites of metabolic degradation (N-dealkylation), potentially increasing the compound's half-life.

-

Receptor Interaction: The introduction of a methyl group can alter the conformation and electronic profile of the molecule, fine-tuning its binding affinity and selectivity for a biological target.[4][11]

Conclusion

3,4-dihydro-4-methyl-2H-1,4-benzoxazine is a synthetically accessible and important derivative of the pharmacologically relevant benzoxazine family. This guide has detailed its core properties, provided robust and logical protocols for its synthesis and analysis, and discussed its chemical behavior. For researchers in drug discovery, this compound represents not just a molecule, but a versatile building block for developing novel therapeutics. A thorough understanding of its fundamental chemistry, as outlined here, is the first step toward unlocking its full potential.

References

-

Sharaf El-Din, N. A. (2021). 3,4–Dihydro–2H–1,3–benzoxazines and their oxo–derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213–246. Retrieved from [Link]

-

ChemBK. (2024). 3,4-dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]

- Google Patents. (1995). US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same.

-

National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4983. Retrieved from [Link]

-

Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. Retrieved from [Link]

-

ACS Publications. (2000). Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. Macromolecules, 33(16), 5876–5882. Retrieved from [Link]

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers, 13(9), 1421. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]

-

Semantic Scholar. (1994). SYNTHESIS AND REACTIONS OF 3,4-DIHYDRO-2H-1,4-BENZOXAZINE DERIVATIVES. Heterocycles, 38(1), 5-8. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Bioorganic & Medicinal Chemistry, 18(1), 183-194. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | C15H15NO | CID 4337747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-dihydro-4-methyl-2H-1,4-benzoxazine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the molecular weight, physicochemical properties, synthesis, and analytical characterization of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged heterocyclic scaffold that is a core component of numerous biologically active compounds and advanced materials.[1] Its derivatives are explored for a wide range of pharmacological activities and are also used as monomers for high-performance polybenzoxazine resins.[2] The specific compound of interest, 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, features a methyl group at the 4-position (N-alkylation), which significantly influences its chemical properties and reactivity compared to its parent structure. This guide provides an in-depth analysis of this specific molecule.

Part 1: Molecular Weight and Physicochemical Properties

The foundational step in characterizing any chemical entity is the precise determination of its molecular weight and other key physical properties. These values are critical for stoichiometric calculations in synthesis, analytical method development, and interpretation of spectroscopic data.

Molecular Formula and Weight Calculation

The molecular structure of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine is derived from the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, which has a molecular formula of C₈H₉NO and a molecular weight of 135.16 g/mol .[3] The introduction of a methyl group (-CH₃) onto the nitrogen atom at the 4-position replaces the amine proton, resulting in the molecular formula C₉H₁₁NO .

Based on this formula, the calculated molecular weight is 149.19 g/mol .[4]

Calculation Breakdown:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

-

Total Molecular Weight: 149.193 g/mol

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

| Property | Value | Source |

| IUPAC Name | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine | - |

| CAS Number | 77901-22-5 | [4] |

| Molecular Formula | C₉H₁₁NO | [4] |

| Molecular Weight | 149.19 g/mol | [4] |

| Monoisotopic Mass | 149.084064 Da | Calculated |

Part 2: Synthesis and Purification

The synthesis of N-alkylated 1,4-benzoxazines is a well-established process in organic chemistry. The most direct method involves the N-alkylation of the parent 3,4-dihydro-2H-1,4-benzoxazine. However, this can sometimes be inefficient.[5] A more robust and commonly employed strategy involves a two-step sequence starting from commercially available benzoxazoles, which offers high yields and purity.[5]

Synthetic Workflow Overview

The recommended synthesis pathway involves the reductive cleavage of a benzoxazole precursor followed by a ring-closure reaction. This avoids the challenges of direct N-alkylation of the benzoxazine core.

Caption: Synthetic workflow for 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established procedures for synthesizing N-alkylated benzoxazines.[5]

Step 1: Synthesis of N-methyl-2-aminophenol

-

Rationale: This step generates the key intermediate, the N-alkylated o-aminophenol, which is poised for cyclization. Direct alkylation of 2-aminophenol can be challenging, making the reduction of N-methylbenzoxazolone a more controlled approach.

-

To a stirred solution of 2-methylbenzoxazole in a suitable solvent like tetrahydrofuran (THF), slowly add a reducing agent such as sodium borohydride.

-

Catalytic amounts of acetic acid are added to facilitate the reductive opening of the oxazole ring.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

An aqueous workup with saturated ammonium chloride is performed, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated to yield N-methyl-2-aminophenol, which is often used in the next step without further purification.

Step 2: Ring Closure to form 3,4-dihydro-4-methyl-2H-1,4-benzoxazine

-

Rationale: This step forms the target heterocyclic ring via Williamson ether synthesis followed by an intramolecular cyclization. The use of a base is crucial to deprotonate the phenolic hydroxyl group, initiating the reaction.

-

Dissolve the N-methyl-2-aminophenol from Step 1 in acetone.

-

Add 1,2-dibromoethane to the solution.

-

Add a solution of potassium carbonate in water. The biphasic mixture is refluxed vigorously for several days.

-

After cooling, the acetone is removed under reduced pressure. The aqueous residue is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product.

Purification:

-

Rationale: Purification is essential to remove unreacted starting materials, reagents, and any potential side products (like dimers).

-

The crude oil is purified by silica gel column chromatography using a solvent system such as ethyl acetate/hexane.

-

For higher purity, the product can be further purified by distillation under reduced pressure.[5]

Part 3: Analytical Characterization

A self-validating protocol requires rigorous analytical characterization to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy is standard practice.

Characterization Workflow

Caption: Analytical workflow for structural validation of the target compound.

Expected Spectroscopic Data

The following data are predicted based on the analysis of structurally similar benzoxazine derivatives found in the literature.[2][6]

| Technique | Expected Observations |

| Mass Spec. (ESI+) | The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z ≈ 150.1. |

| ¹H NMR | ~2.9 ppm (s, 3H): Sharp singlet for the N-CH ₃ protons. ~3.4 ppm (t, 2H): Triplet for the N-CH ₂ protons. ~4.3 ppm (t, 2H): Triplet for the O-CH ₂ protons. ~6.7-7.0 ppm (m, 4H): Multiplet for the aromatic protons. |

| ¹³C NMR | ~40 ppm: N-C H₃ carbon. ~45 ppm: N-C H₂ carbon. ~65 ppm: O-C H₂ carbon. ~115-145 ppm: Aromatic carbons. |

| FT-IR (cm⁻¹) | ~2850-3000: C-H stretching (aliphatic and aromatic). ~1220-1240: C-O-C asymmetric stretching (characteristic of the oxazine ring). ~1500-1600: C=C aromatic ring stretching. |

Causality in Spectral Interpretation:

-

The presence of a singlet integrating to 3 protons around 2.9 ppm in the ¹H NMR spectrum is a definitive indicator of the N-methyl group. Its chemical shift is distinct from aromatic or other aliphatic protons.

-

In mass spectrometry, observing a molecular ion peak that corresponds to the calculated molecular weight (149.19) provides strong evidence for the successful synthesis of the target molecule and rules out the formation of many potential impurities or side products.

References

-

PubChem. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Available from: [Link]

-

Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and Reactions of 3,4-dihydro-2H-1,4-benzoxazine Derivatives. Semantic Scholar. Available from: [Link]

-

ChemUniverse. 4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE. Available from: [Link]

-

PubChem. methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]

-

PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available from: [Link]

-

ResearchGate. ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. Available from: [Link]

-

MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]

-

ResearchGate. 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]

-

MDPI. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization | MDPI [mdpi.com]

- 3. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3,4-dihydro-4-methyl-2H-1,4-benzoxazine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the predicted spectral features of this molecule, grounded in fundamental NMR principles and comparative data from analogous structures. In the absence of direct experimental spectra in publicly available databases, this guide employs a predictive approach to elucidate the expected chemical shifts and coupling constants, providing a robust framework for the characterization of this and related benzoxazines.

Introduction: The Structural Significance of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine and the Role of NMR

3,4-dihydro-4-methyl-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and materials science. The unique structural arrangement of a benzene ring fused to an oxazine ring imparts a range of biological activities and desirable physicochemical properties to these molecules. Accurate structural elucidation is paramount in the development of novel therapeutics and materials, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2][3] This guide will delve into the theoretical ¹H and ¹³C NMR spectra of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with electronegative atoms such as oxygen and nitrogen causing a downfield shift (to higher ppm values).

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-6, H-7, H-8 | 6.7 - 7.2 | Multiplet | ortho: 7.0-9.0, meta: 2.0-3.0, para: 0-1.0 |

| H-2 | 4.2 - 4.4 | Triplet | ~4.5 |

| H-3 | 3.3 - 3.5 | Triplet | ~4.5 |

| N-CH₃ | 2.9 - 3.1 | Singlet | N/A |

Rationale for Predicted ¹H NMR Assignments:

-

Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to resonate in the aromatic region of the spectrum, typically between 6.7 and 7.2 ppm. Their precise chemical shifts and multiplicities will be determined by their substitution pattern and coupling to adjacent protons. The electron-donating character of the ether oxygen and the amine nitrogen will shield these protons to varying degrees, leading to a complex multiplet.

-

Methylene Protons (H-2): The two protons on the carbon adjacent to the oxygen atom (C-2) are expected to be deshielded due to the electronegativity of the oxygen. Their signal is predicted to appear as a triplet in the range of 4.2 - 4.4 ppm, with coupling to the adjacent methylene protons at C-3.

-

Methylene Protons (H-3): The two protons on the carbon adjacent to the nitrogen atom (C-3) will also be deshielded, though to a lesser extent than the H-2 protons. Their signal is anticipated to be a triplet around 3.3 - 3.5 ppm, coupled to the H-2 protons.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons for coupling. This signal is expected in the region of 2.9 - 3.1 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4a | 145 - 148 |

| C-8a | 135 - 138 |

| C-5, C-6, C-7, C-8 | 115 - 130 |

| C-2 | 65 - 68 |

| C-3 | 48 - 52 |

| N-CH₃ | 38 - 42 |

Rationale for Predicted ¹³C NMR Assignments:

-

Aromatic Carbons (C-4a, C-8a, C-5, C-6, C-7, C-8): The six carbons of the benzene ring will resonate in the downfield region of the spectrum. The quaternary carbons C-4a and C-8a, being part of the fused ring system, are expected at the lower end of the aromatic range. The protonated aromatic carbons will appear between 115 and 130 ppm.

-

Methylene Carbon (C-2): The carbon atom bonded to the electronegative oxygen (C-2) will be significantly deshielded and is predicted to have a chemical shift in the range of 65 - 68 ppm.

-

Methylene Carbon (C-3): The carbon atom adjacent to the nitrogen (C-3) will also be deshielded and is expected to appear in the 48 - 52 ppm range.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is predicted to resonate in the upfield region, around 38 - 42 ppm.

Experimental Protocol: Synthesis and NMR Sample Preparation

While this guide focuses on predicted data, a plausible synthetic route and the subsequent preparation of an NMR sample are crucial for experimental verification. The synthesis of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine can be achieved through several established methods for N-alkylation of the parent benzoxazine or by direct synthesis from N-methyl-2-aminophenol.[4][5]

Step-by-Step Synthesis (Illustrative):

-

Reaction Setup: To a solution of 3,4-dihydro-2H-1,4-benzoxazine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of the purified 3,4-dihydro-4-methyl-2H-1,4-benzoxazine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Visualization of Molecular Structure and Key Concepts

To aid in the visualization of the molecular structure and the relationships between different parts of the molecule, the following diagrams are provided.

Figure 1: 2D structure of 3,4-dihydro-4-methyl-2H-1,4-benzoxazine.

Sources

The Rising Therapeutic Potential of 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,4-benzoxazine core stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across diverse therapeutic areas. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets. This guide focuses specifically on the 3,4-dihydro-4-methyl-2H-1,4-benzoxazine moiety, a subclass that has garnered significant interest for its potential in oncology, infectious diseases, and neuroprotection. The strategic placement of a methyl group at the N-4 position is not a trivial modification; it fundamentally alters the molecule's steric and electronic profile, often enhancing its metabolic stability and target engagement. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount to unlocking its full therapeutic potential. This document provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising derivatives, grounded in field-proven experimental insights.

Section 1: Synthetic Strategies and the Rationale of N-Methylation

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core is adaptable, allowing for the systematic exploration of structure-activity relationships (SAR). A common and efficient pathway begins with the reaction of a 2-aminophenol with α-halo ketones or related reagents, followed by cyclization.

The introduction of the N-4 methyl group is a critical step, typically achieved post-cyclization. The rationale for N-methylation is twofold:

-

Blocking Metabolic N-Dealkylation: The N-H bond in an un-substituted benzoxazine is a potential site for metabolic oxidation and subsequent degradation. Capping this position with a methyl group can enhance the compound's pharmacokinetic profile by increasing its metabolic stability.

-

Modulating Receptor/Enzyme Interaction: The methyl group can act as a key pharmacophoric feature, fitting into specific hydrophobic pockets within a target protein. Its presence can influence binding affinity and selectivity.

A general synthetic workflow is depicted below. The choice of starting materials (e.g., substituted 2-aminophenols) allows for extensive diversification of the aromatic ring, which, in combination with the N-methylation, provides a powerful platform for generating compound libraries for screening.

Caption: General synthetic workflow for 4-methyl-1,4-benzoxazine derivatives.

Section 2: Spectrum of Biological Activities

The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine scaffold has been associated with a range of significant biological activities. The following subsections detail the key findings in major therapeutic areas.

Anticancer Activity

A significant body of research points to the potent anticancer effects of 1,4-benzoxazine derivatives.[1] These compounds often exert their effects through the induction of DNA damage and apoptosis.[2][3] The rigid, planar structure of the benzoxazine core is thought to facilitate intercalation into tumor cell DNA, leading to cell cycle arrest and programmed cell death.[2][3]

Mechanistic studies have revealed that some benzoxazine derivatives can downregulate the expression of oncogenes like c-Myc by inducing the formation of G-quadruplexes in the gene's promoter region.[4] This disruption of a key cancer cell survival pathway highlights a sophisticated mechanism of action.

Table 1: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Derivative 5b | MCF-7 (Breast) | MTT | 17.08 µg/mL | [5] |

| Derivative 5c | HeLa (Cervical) | MTT | 15.38 µg/mL | [5] |

| Purine conjugate | MCF-7 (Breast) | Not Specified | 6.18 | [6] |

| 4-Aryl derivative 14f | PC-3 (Prostate) | Not Specified | 7.84 | [7] |

| 4-Aryl derivative 14f | MDA-MB-231 (Breast) | Not Specified | 9.12 | [7] |

Note: The specific impact of the 4-methyl group can vary, but N-substitution is often crucial for potent activity.

Antimicrobial and Antifungal Activity

Derivatives of the 1,4-benzoxazine scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens.[8] The proposed mechanism for antibacterial action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[8] This provides a validated target for antimicrobial drug design.

The lipophilicity conferred by the benzoxazine core and its substituents, including the N-methyl group, is crucial for penetrating the microbial cell wall and reaching intracellular targets.

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Microorganism | Assay Type | Result (Zone of Inhibition, mm) | Reference |

| Derivative 4e | E. coli | Agar Diffusion | 22 | [8] |

| Derivative 4e | S. aureus | Agar Diffusion | 20 | [8] |

| Derivative 4e | B. subtilis | Agar Diffusion | 18 | [8] |

| Derivative 4a | E. coli | Agar Diffusion | 20 | [8] |

Neuroprotective Effects

Emerging research has identified 1,4-benzoxazine derivatives as promising neuroprotective agents.[9] These compounds have shown the ability to protect neurons from oxidative stress-mediated degeneration in vitro.[10] The mechanism is often linked to their antioxidant properties, scavenging harmful reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.

Structure-activity relationship studies have indicated that substituents on the benzoxazine ring are critical for neuroprotective efficacy.[10] While direct studies on 4-methyl derivatives are less common, the general class shows significant promise.

Section 3: Mechanistic Deep Dive - Anticancer Action via DNA Damage Pathway

As a senior scientist, it is insufficient to merely observe an effect; we must understand the underlying causality. The anticancer activity of many benzoxazine derivatives is rooted in their ability to induce DNA damage, which triggers the intrinsic apoptotic pathway.

Caption: Proposed mechanism for apoptosis induction by benzoxazine derivatives.

This pathway illustrates a robust system for inducing cancer cell death. The initial event, DNA intercalation, leads to the formation of DNA lesions.[2] This damage is detected by sensor proteins like ATM/ATR, which then phosphorylate the histone variant H2AX, creating γ-H2AX—a reliable biomarker for DNA double-strand breaks.[3] This signaling cascade activates the tumor suppressor p53, which in turn upregulates pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, triggering the release of cytochrome c and initiating the caspase cascade that culminates in apoptosis.[6]

Section 4: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, all described protocols must be self-validating systems. The use of positive and negative controls is non-negotiable, and dose-response curves are essential for quantifying compound potency.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-methyl-1,4-benzoxazine derivatives in complete culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, protected from light.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A viability indicator like resazurin can be added to aid visualization.

Section 5: Future Perspectives and Conclusion

The 3,4-dihydro-4-methyl-2H-1,4-benzoxazine scaffold represents a fertile ground for the development of novel therapeutics. The evidence strongly supports its role as a core structure for generating potent anticancer and antimicrobial agents. The N-4 methyl group is a key modulator of activity, often enhancing metabolic stability and target engagement.

Future research should focus on:

-

Systematic SAR Studies: Elucidating the precise impact of the N-4 methyl group in comparison to other N-alkyl or N-aryl substituents.

-

Target Deconvolution: Identifying the specific molecular targets for derivatives that show promising phenotypic effects.

-

In Vivo Efficacy and Safety: Moving the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

-

Shinde, M. V., Wagh, R. D., & Suryawanshi, C. P. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences, 2(8), 2932-2945.

-

Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry, 42(24), 5043–5052.

-

Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2862–2867.

-

Synthesis and biological activities of new 2-substituted 1,4-benzoxazine derivatives. (1991). Chemical & Pharmaceutical Bulletin, 39(11), 2896–2905.

-

Manipulating the Subcellular Localization and Anticancer Effects of Benzophenothiaziniums by Minor Alterations of N-Alkylation. (2023). MDPI.

-

Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry, 71, 43–50.

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2025). Frontiers in Pharmacology.

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (2024). Frontiers in Pharmacology, 16.

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252.

-

Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. (2009). Archiv der Pharmazie, 342(11), 669–677.

-

The Influence of Methylation on Carcinogenic Activity. I. N-Methyl-3: 4: 5: 6-dibenzcarbazole. (1946). The Journal of the National Cancer Institute, 27(3), 179–189.

-

Some of biologically active 1,4-benzoxazine derivatives. (n.d.). ResearchGate.

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). Journal of Molecular Structure.

-

Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. (2023). Molecules, 29(1), 98.

-

A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2023). ChemMedChem, 18(5).

-

Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. (2005). Journal of Medicinal Chemistry, 48(6), 2059–2068.

-

Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. (n.d.). ResearchGate.

-

3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. (n.d.). PubChem.

-

4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE. (n.d.). ChemUniverse.

Sources

- 1. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2 H-1,4-Benzoxazin-3(4 H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Charting Unexplored Territory in Benzoxazine Pharmacology